molecular formula C13H19NO7S2 B13997314 2-(4-Formyl(2-((methylsulfonyl)oxy)ethyl)anilino)ethyl methanesulfonate CAS No. 4248-79-7

2-(4-Formyl(2-((methylsulfonyl)oxy)ethyl)anilino)ethyl methanesulfonate

Cat. No.: B13997314
CAS No.: 4248-79-7
M. Wt: 365.4 g/mol
InChI Key: DCAJFQDHDVTBOS-UHFFFAOYSA-N
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Description

2-(4-Formyl(2-((methylsulfonyl)oxy)ethyl)anilino)ethyl methanesulfonate is a chemical compound with the molecular formula C13H19NO7S2 and a molecular weight of 365.43 g/mol . This compound is known for its unique structure, which includes a formyl group, a methanesulfonate group, and an anilino group. It is used in various scientific research applications due to its reactivity and functional properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Formyl(2-((methylsulfonyl)oxy)ethyl)anilino)ethyl methanesulfonate typically involves multiple steps. One common method includes the reaction of 4-formylphenylamine with 2-bromoethyl methanesulfonate in the presence of a base. The reaction conditions often require a solvent such as dimethylformamide (DMF) and a temperature range of 50-70°C .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and minimal by-products.

Chemical Reactions Analysis

Types of Reactions

2-(4-Formyl(2-((methylsulfonyl)oxy)ethyl)anilino)ethyl methanesulfonate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Amines, thiols, alcohols.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(4-Formyl(2-((methylsulfonyl)oxy)ethyl)anilino)ethyl methanesulfonate is utilized in several scientific research fields:

    Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.

    Biology: Employed in the study of enzyme mechanisms and protein modifications.

    Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.

    Industry: Applied in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(4-Formyl(2-((methylsulfonyl)oxy)ethyl)anilino)ethyl methanesulfonate involves its reactivity with various functional groups. The formyl group can participate in nucleophilic addition reactions, while the methanesulfonate group can undergo nucleophilic substitution. These reactions enable the compound to modify proteins, enzymes, and other biomolecules, making it valuable in biochemical research .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-Formyl(2-((methylsulfonyl)oxy)ethyl)anilino)ethyl methanesulfonate is unique due to its combination of functional groups, which provide a versatile platform for various chemical reactions. Its ability to undergo multiple types of reactions makes it a valuable compound in synthetic chemistry and biochemical research .

Properties

CAS No.

4248-79-7

Molecular Formula

C13H19NO7S2

Molecular Weight

365.4 g/mol

IUPAC Name

2-[4-formyl-N-(2-methylsulfonyloxyethyl)anilino]ethyl methanesulfonate

InChI

InChI=1S/C13H19NO7S2/c1-22(16,17)20-9-7-14(8-10-21-23(2,18)19)13-5-3-12(11-15)4-6-13/h3-6,11H,7-10H2,1-2H3

InChI Key

DCAJFQDHDVTBOS-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)OCCN(CCOS(=O)(=O)C)C1=CC=C(C=C1)C=O

Origin of Product

United States

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